molecular formula C5H9FO B12976741 (1S,2R)-2-Fluorocyclopentan-1-ol

(1S,2R)-2-Fluorocyclopentan-1-ol

Cat. No.: B12976741
M. Wt: 104.12 g/mol
InChI Key: BDIRIPRHYULGQH-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-Fluorocyclopentan-1-ol is a chiral compound with a fluorine atom and a hydroxyl group attached to a cyclopentane ring The stereochemistry of this compound is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Fluorocyclopentan-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a fluorinated cyclopentanone precursor. This can be done using chiral catalysts or reagents that induce the desired stereochemistry. Another method involves the use of asymmetric synthesis techniques, where chiral auxiliaries or ligands are employed to control the stereochemical outcome of the reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Fluorocyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-fluorocyclopentanone, while reduction can produce cyclopentanol or other derivatives.

Scientific Research Applications

(1S,2R)-2-Fluorocyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Fluorocyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and result in various effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-Bromocyclopentan-1-ol: Similar in structure but with a bromine atom instead of fluorine.

    (1S,2R)-2-Chlorocyclopentan-1-ol: Similar in structure but with a chlorine atom instead of fluorine.

    (1S,2R)-2-Iodocyclopentan-1-ol: Similar in structure but with an iodine atom instead of fluorine.

Uniqueness

The uniqueness of (1S,2R)-2-Fluorocyclopentan-1-ol lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with biological targets. This makes this compound a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H9FO

Molecular Weight

104.12 g/mol

IUPAC Name

(1S,2R)-2-fluorocyclopentan-1-ol

InChI

InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1

InChI Key

BDIRIPRHYULGQH-UHNVWZDZSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)F)O

Canonical SMILES

C1CC(C(C1)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.